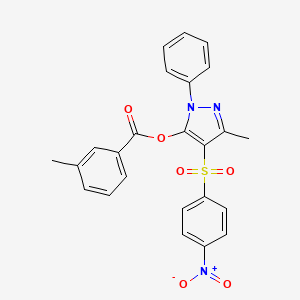

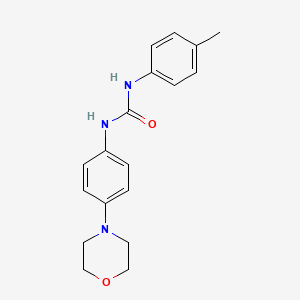

![molecular formula C18H14N2O2S2 B2609194 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2097899-28-8](/img/structure/B2609194.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions between different heterocyclic compounds. For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings (furan, thiophene, and benzothiazole). These rings could potentially interact with each other through various non-covalent interactions .Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide” are not available, similar compounds have been involved in various reactions. For example, photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one were carried out using cyclohexane and acetonitrile as solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research into compounds structurally related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide has predominantly focused on synthesis methodologies and reactivity studies. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 and oxidation to obtain the target compound. This compound was then subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Further exploration into derivatives of benzothiazole compounds has demonstrated significant antimicrobial properties. Popiołek, Biernasiuk, and Malm (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities. Their study found that several of these compounds showed good activity against Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp., highlighting their potential as antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016).

Pharmacological Potential

El’chaninov, Aleksandrov, and others (2016) investigated the pharmacological potential of furan(thiophen)-2-ylsubstituted vinylthiazoles and benzimidazoles, noting their high activity. This research suggests that such compounds, including those similar to this compound, could have significant pharmacological applications, especially considering their noted high pharmacological activity (El’chaninov et al., 2016).

Antitumor Agents Design

Matiichuk, Horak, Chaban, Horishny, Tymoshuk, and Matiychuk (2020) explored the use of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents. Their research led to the synthesis of derivatives demonstrating superior efficacy to reference drugs like 5-fluorouracil, cisplatin, and curcumin, indicating the potential of benzothiazole derivatives in cancer therapy (Matiichuk et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

They are often involved in interactions with proteins and enzymes in the body, which can lead to various physiological effects .

Mode of Action

Many thiophene and furan derivatives are known to interact with biological targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Biochemical Pathways

Without specific information on “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The solubility of a compound in various solvents can give some indication of its potential bioavailability .

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects depending on its specific targets .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, photolysis studies have shown that the reactions of certain furan compounds can be influenced by factors such as light and the presence or absence of oxygen .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c21-17(18-20-14-4-1-2-6-16(14)24-18)19-10-13(12-7-9-23-11-12)15-5-3-8-22-15/h1-9,11,13H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMQUEVYVBHHDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

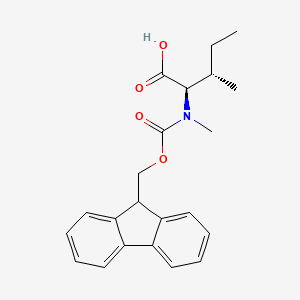

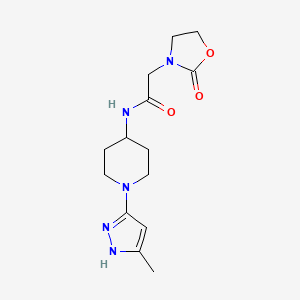

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)

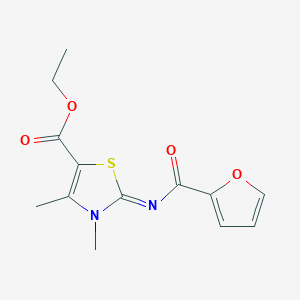

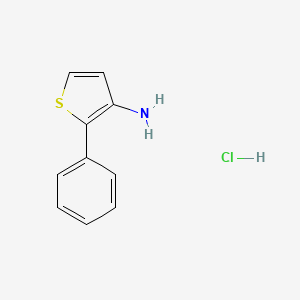

![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)

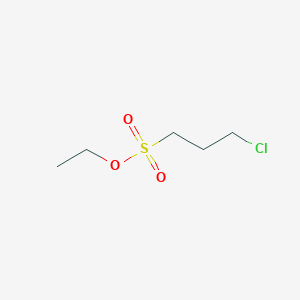

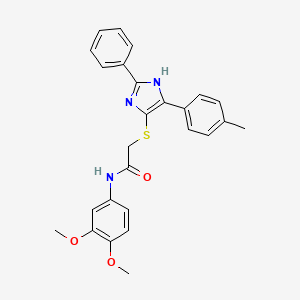

![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)

![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2609131.png)

![N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2609133.png)